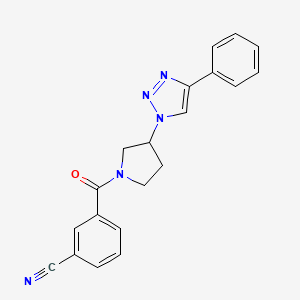

3-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)benzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

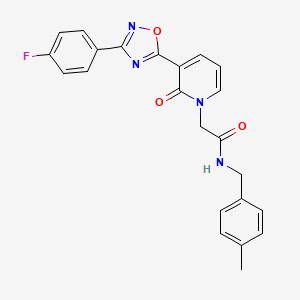

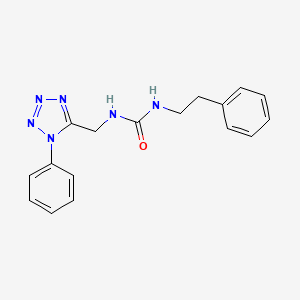

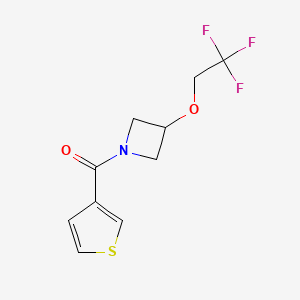

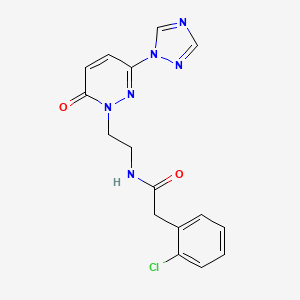

The compound “3-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)benzonitrile” is a complex organic molecule that contains several functional groups. It has a 1,2,3-triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms . The phenyl group attached to the 1,2,3-triazole ring is a common aromatic ring found in many organic compounds . The pyrrolidine ring is a five-membered ring with four carbon atoms and one nitrogen atom. The carbonyl group is a functional group composed of a carbon atom double-bonded to an oxygen atom. The benzonitrile group consists of a benzene ring attached to a nitrile group.

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The 1,2,3-triazole ring and phenyl group would contribute to the aromaticity of the molecule. The pyrrolidine ring would introduce a degree of cyclic strain into the molecule. The carbonyl group and nitrile group are polar, which could result in the molecule having distinct polar and nonpolar regions .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various functional groups. The 1,2,3-triazole ring is generally considered to be stable under a wide range of conditions . The carbonyl group and nitrile group could potentially undergo various addition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of polar functional groups like the carbonyl group and nitrile group could result in the compound having a relatively high boiling point and being soluble in polar solvents .Applications De Recherche Scientifique

Anticancer Research

This compound, containing the 1,2,3-triazole moiety, has shown significant potential in anticancer research. Triazole derivatives are known for their ability to inhibit cancer cell proliferation. Studies have demonstrated that similar compounds can induce apoptosis in cancer cells and inhibit colony formation, making them promising candidates for developing new anticancer drugs .

Antimicrobial Agents

The 1,2,3-triazole ring is a crucial structure in the development of antimicrobial agents. Compounds with this moiety have been synthesized and evaluated for their antimicrobial properties, showing effectiveness against a range of bacterial and fungal pathogens. This makes them valuable in the fight against resistant microbial strains .

Drug Discovery and Development

The structural features of 1,2,3-triazoles, such as their stability and ability to form hydrogen bonds, make them ideal for drug discovery. They can mimic amide bonds, which are common in many biologically active molecules. This compound can be used as a scaffold in the design of new pharmaceuticals, enhancing the pharmacokinetic and pharmacodynamic properties of drugs .

Organic Synthesis

In organic synthesis, 1,2,3-triazoles are used as building blocks for constructing complex molecules. The compound can be utilized in various synthetic pathways to create new materials and chemicals with desired properties. Its stability and reactivity make it a versatile tool in synthetic chemistry .

Chemical Biology

This compound can be employed in chemical biology for bioconjugation and labeling studies. The triazole ring can be introduced into biomolecules to study their interactions and functions within biological systems. This application is crucial for understanding cellular processes and developing new diagnostic tools .

Materials Science

In materials science, 1,2,3-triazole derivatives are used to develop new materials with unique properties. These materials can be applied in various fields, including electronics, photonics, and nanotechnology. The compound’s ability to form stable structures makes it suitable for creating advanced materials with specific functionalities .

Fluorescent Imaging

The compound can be used in the development of fluorescent probes for imaging applications. Triazole-containing compounds are known for their fluorescent properties, which can be exploited to visualize biological processes in real-time. This application is valuable in both research and clinical diagnostics .

Supramolecular Chemistry

In supramolecular chemistry, this compound can be used to design and synthesize new supramolecular assemblies. The triazole ring’s ability to participate in hydrogen bonding and other non-covalent interactions makes it an excellent candidate for creating complex molecular architectures. These assemblies have applications in drug delivery, catalysis, and molecular recognition .

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

Similar compounds with a 1,2,3-triazole moiety have been reported to exhibit inhibitory activities against various cancer cell lines .

Mode of Action

It’s known that the n1 and n2 nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes . This suggests that the compound might interact with its targets by binding to their active sites, thereby inhibiting their function.

Biochemical Pathways

Compounds with a similar 1,2,3-triazole moiety have been reported to inhibit the proliferation of cancer cells , suggesting that they may affect pathways related to cell growth and division.

Result of Action

Similar compounds have been reported to exhibit potent inhibitory activities against various cancer cell lines , suggesting that the compound may induce cell death or inhibit cell proliferation.

Propriétés

IUPAC Name |

3-[3-(4-phenyltriazol-1-yl)pyrrolidine-1-carbonyl]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N5O/c21-12-15-5-4-8-17(11-15)20(26)24-10-9-18(13-24)25-14-19(22-23-25)16-6-2-1-3-7-16/h1-8,11,14,18H,9-10,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLOHAMLDRRCTRB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N2C=C(N=N2)C3=CC=CC=C3)C(=O)C4=CC=CC(=C4)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(But-2-yn-1-yloxy)pyrido[2,3-d]pyrimidine](/img/structure/B2629993.png)

![4-(6-((3-chloro-2-methylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yl)morpholine](/img/structure/B2629994.png)

![3-{2-[4-(4-fluorophenyl)piperazino]-2-oxoethyl}-5-methyl-5-phenyl-1H-imidazole-2,4(3H,5H)-dione](/img/structure/B2629997.png)

![2-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl-3-ethyl-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2629998.png)

![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B2630004.png)